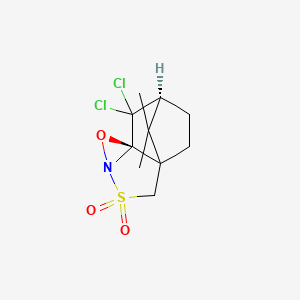
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Vue d'ensemble
Description
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxaziridine derivative known for its unique chemical properties and applications in organic synthesis. This compound features a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon, along with a dichlorocamphoryl group. It is widely used as an oxidizing agent in various chemical reactions due to its ability to transfer oxygen atoms efficiently.
Méthodes De Préparation
The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of imines with peracids. One common method is the oxidation of chiral imines using chiral peracids to yield enantiopure oxaziridines . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -20°C to room temperature. Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to transfer oxygen atoms to a wide range of substrates, including alkenes, sulfides, and amines . Common reagents used in these reactions include peracids and bases to generate enolates from ketones or esters. Major products formed from these reactions include α-hydroxy carbonyl compounds, sulfoxides, and epoxides .
Applications De Recherche Scientifique
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has numerous applications in scientific research. In organic chemistry, it is used as an oxidizing agent for the synthesis of complex molecules, including pharmaceuticals like taxol . In biology and medicine, it is employed in the selective oxidation of biomolecules, aiding in the study of biochemical pathways and the development of new drugs . Additionally, it finds use in industrial processes for the production of fine chemicals and intermediates .
Mécanisme D'action
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of oxygen atoms to nucleophilic substrates. The compound’s three-membered ring structure creates a highly strained environment, facilitating the electrophilic transfer of oxygen. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate that subsequently fragments to yield the desired product .
Comparaison Avec Des Composés Similaires
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is often compared with other oxaziridine derivatives, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent). While both compounds are effective oxidizing agents, this compound is unique due to its chiral nature, which allows for enantioselective oxidations . Similar compounds include other N-sulfonyloxaziridines and N-alkyloxaziridines, each with varying degrees of reactivity and selectivity .
Propriétés
IUPAC Name |
(6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8?,10+,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBQYFZDBYWHU-DRHCSTJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![1-(4-chlorophenyl)-4-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}piperazine](/img/structure/B3033758.png)
![3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3033759.png)
![3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3033761.png)









![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)
